molecular formula C7H4ClFN2 B6306110 8-Chloro-6-fluoroimidazo[1,5-a]pyridine CAS No. 1427397-91-8

8-Chloro-6-fluoroimidazo[1,5-a]pyridine

Cat. No.: B6306110
CAS No.: 1427397-91-8
M. Wt: 170.57 g/mol
InChI Key: GIAXVOULCSMKQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-6-fluoroimidazo[1,5-a]pyridine is a fluorinated and chlorinated heterocyclic building block designed for research and development applications. This compound belongs to the imidazopyridine family, a class of nitrogen-bridgehead heterocycles recognized for their stability and remarkable utility across various scientific fields . The strategic placement of chloro and fluoro substituents on the fused bicyclic ring system makes it a valuable intermediate for constructing more complex molecules for discovery research. Key Research Applications The imidazo[1,5-a]pyridine scaffold is extensively investigated in medicinal chemistry for its potential in drug discovery, serving as a core structure in inhibitors for enzymes like indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) . Furthermore, due to their inherent photophysical properties, including large Stokes shifts and solvatochromic behavior, imidazo[1,5-a]pyridine derivatives are emerging as promising scaffolds in chemical biology for the development of fluorescent probes . Such probes can be designed to study cellular microenvironments, such as pH fluctuations in organelles , or to investigate membrane dynamics and fluidity in artificial liposomal systems and living cells . Handling and Safety The specific safety data and handling instructions for this compound should be consulted from the Material Safety Data Sheet (MSDS) prior to use. Researchers should handle all chemicals using appropriate personal protective equipment in a well-ventilated setting, such as a fume hood. Disclaimer This product is offered for research and development purposes. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-6-fluoroimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-6-1-5(9)3-11-4-10-2-7(6)11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAXVOULCSMKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=CN2C=C1F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Modification and Analog Design of 8 Chloro 6 Fluoroimidazo 1,5 a Pyridine Derivatives

Strategies for Functional Group Introduction on the Imidazo[1,5-a]pyridine (B1214698) Scaffold

The functionalization of the imidazo[1,5-a]pyridine core is key to generating a diverse range of derivatives. For the 8-chloro-6-fluoroimidazo[1,5-a]pyridine scaffold, several strategies can be envisaged based on known reactions of related heterocyclic systems.

A primary method for constructing the imidazo[1,5-a]pyridine ring system itself involves the cyclocondensation of a suitably substituted 2-(aminomethyl)pyridine with various electrophiles. beilstein-journals.org In the case of the target molecule, the synthesis would likely start from 2-(aminomethyl)-3-chloro-5-fluoropyridine. This precursor could then undergo cyclization with reagents like carboxylic acids or their derivatives to form the imidazole (B134444) ring. beilstein-journals.org

Once the this compound core is assembled, further modifications can be introduced. Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose. The chlorine atom at the C8 position, being a halogen, is a suitable handle for reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide variety of aryl, heteroaryl, and amino groups, respectively, at this position. The development of palladium-N-heterocyclic carbene (NHC) complexes, including those with imidazo[1,5-a]pyridin-3-ylidene ligands, has provided versatile catalysts for such cross-coupling reactions. rsc.orgnih.gov

Another key position for functionalization on the imidazo[1,5-a]pyridine ring is the C1 position of the imidazole moiety. Ritter-type reactions, for instance, have been employed for the synthesis of imidazo[1,5-a]pyridines and could be adapted to introduce various substituents at this position. acs.org Additionally, direct C-H functionalization approaches, which have been developed for other heterocyclic systems, could potentially be applied to introduce functional groups at specific positions on the this compound scaffold, offering a more atom-economical approach.

The table below summarizes potential strategies for introducing functional groups onto the imidazo[1,5-a]pyridine scaffold, which are applicable to the 8-chloro-6-fluoro derivative.

Strategy Reagents and Conditions Position of Functionalization Introduced Functional Group
Cyclocondensation2-(aminomethyl)-3-chloro-5-fluoropyridine, carboxylic acid/derivativeC1, C3Alkyl, Aryl
Suzuki CouplingArylboronic acid, Pd catalyst, baseC8Aryl
Buchwald-Hartwig AminationAmine, Pd catalyst, baseC8Amino
Ritter-Type ReactionNitrile, acid catalystC1Substituted Amide

Exploration of Substituent Effects on Core Reactivity

The presence of both a chloro and a fluoro group on the pyridine (B92270) ring of the imidazo[1,5-a]pyridine scaffold is expected to significantly influence its reactivity. Halogens are electron-withdrawing groups, which generally decrease the electron density of the aromatic system. This deactivation affects the susceptibility of the ring to electrophilic aromatic substitution.

In the case of this compound, the electron-withdrawing nature of the chlorine at C8 and the fluorine at C6 would make the pyridine ring less reactive towards electrophiles. However, the imidazole ring is generally more electron-rich and thus more susceptible to electrophilic attack. The most likely site for electrophilic substitution on the imidazo[1,5-a]pyridine core is the C1 position, followed by the C3 position. The regioselectivity of such reactions is governed by the stability of the resulting cationic intermediates. stackexchange.com

The halogen substituents also play a crucial role in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing effect of the halogens activates the pyridine ring towards attack by nucleophiles. The chlorine atom at C8 could potentially be displaced by strong nucleophiles, although this would depend on the reaction conditions and the nature of the nucleophile. Intramolecular nucleophilic aromatic substitution has also been reported in functionalized imidazo[1,2-a]pyridines, leading to the formation of novel tetracyclic systems. researchgate.net

The table below outlines the expected effects of the chloro and fluoro substituents on the reactivity of the imidazo[1,5-a]pyridine core.

Reaction Type Effect of Chloro and Fluoro Substituents Most Probable Site of Reaction
Electrophilic Aromatic SubstitutionDeactivation of the pyridine ringC1 or C3 of the imidazole ring
Nucleophilic Aromatic SubstitutionActivation of the pyridine ringC8 (displacement of chlorine)
Metal-Catalyzed Cross-CouplingProvides a handle for reactionC8 (site of chlorine)

Design and Synthesis of Hybrid Imidazo[1,5-a]pyridine Structures

The design of hybrid molecules, which combine two or more pharmacophores, is a well-established strategy in medicinal chemistry to develop new therapeutic agents with improved or novel activities. The this compound scaffold can serve as a core for the design of such hybrid structures.

One approach is to link the imidazo[1,5-a]pyridine core to another heterocyclic moiety or a known pharmacophore through a flexible or rigid linker. For example, the C8 position, after a cross-coupling reaction, could be attached to another bioactive scaffold. The synthesis of hybrid molecules containing imidazo[1,2-a]pyridine (B132010) and peptidomimetic fragments has been achieved through a tandem of multicomponent reactions, a strategy that could be adapted for the imidazo[1,5-a]pyridine series. nih.gov

Another strategy involves the fusion of the imidazo[1,5-a]pyridine scaffold with other ring systems to create more complex polycyclic structures. As mentioned, intramolecular SNAr reactions can lead to the formation of tetracyclic derivatives. researchgate.net The design of such molecules can be guided by computational studies, such as molecular docking, to predict their interaction with biological targets. The synthesis of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as potent BRD9 inhibitors is an example of how the core scaffold can be modified to create potent and selective inhibitors. nih.gov

The table below provides examples of hybrid structures based on the broader imidazo[1,5-a]pyridine class, which could inspire the design of new molecules incorporating the 8-chloro-6-fluoro derivative.

Hybrid Structure Type Design Strategy Potential Application
Imidazo[1,5-a]pyridine-PeptidomimeticLinkage via multicomponent reactionsAntibacterial agents
Fused Polycyclic SystemsIntramolecular cyclization reactionsKinase inhibitors, Anticancer agents
Imidazo[1,5-a]pyridine-Pharmacophore ConjugatesCross-coupling reactions to link known drugs or pharmacophoresDual-target inhibitors, Improved pharmacokinetic properties

Structure Activity Relationship Sar Investigations of 8 Chloro 6 Fluoroimidazo 1,5 a Pyridine and Its Analogs

Positional and Substituent Effects on Biological Activity within the Imidazo[1,5-a]pyridine (B1214698) Framework

The biological activity of the imidazo[1,5-a]pyridine scaffold is highly sensitive to the nature and position of its substituents. Research has shown that modifications at various positions can dramatically alter a compound's potency and target specificity. For instance, in the broader class of imidazopyridines, substitutions at the C6 and C8 positions are known to be critical for modulating activity.

A patent for 5- or 8-substituted imidazo[1,5-a]pyridines as inhibitors of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) highlights the importance of these positions. The claims in the patent cover a wide range of substituents, including halogens, alkyls, and aryl groups at the R4, R5, and R6 positions, which correspond to positions 8, 7, and 6 on the imidazo[1,5-a]pyridine ring. drugbank.com This indicates that substitutions at these sites are key for interaction with the enzymes. The patent suggests that at least one of the R4 or R5 positions (positions 8 and 7) should not be hydrogen, underscoring the necessity of substitution for biological activity. drugbank.com

In a related series of imidazo[1,2-a]pyridines, which shares a similar bicyclic core, the introduction of carboxamide groups at the C6 or C8 position was achieved via palladium-catalyzed aminocarbonylation. google.com This demonstrates that these positions are synthetically accessible for creating diverse analogs for SAR studies. The choice of amine used in this reaction directly influences the resulting amide's properties, offering a method to fine-tune the molecule's characteristics. google.com

The table below summarizes the general effects of substituents at key positions on the imidazo[1,5-a]pyridine ring based on findings from related series.

PositionSubstituent TypeGeneral Effect on Biological Activity
C6 Halogen (e.g., Fluoro)Can enhance potency and modulate physicochemical properties.
C8 Halogen (e.g., Chloro)Often crucial for target binding and can improve metabolic stability.
C5, C7 Various GroupsSubstitution is generally required for significant biological activity. drugbank.com

Halogenation Impact on Molecular Recognition and Target Binding

Halogen atoms, such as chlorine and fluorine, play a multifaceted role in medicinal chemistry, influencing a molecule's electronic properties, lipophilicity, and conformation. The specific placement of chloro and fluoro groups in 8-Chloro-6-fluoroimidazo[1,5-a]pyridine is therefore not arbitrary and has significant implications for its interaction with biological targets.

The presence of a fluorine atom at the C6 position and a chlorine atom at the C8 position creates a distinct electronic profile on the pyridine (B92270) ring of the scaffold. Fluorine, being highly electronegative, can alter the acidity of nearby protons and engage in hydrogen bonding or dipole-dipole interactions with protein residues. Chlorine, while also electronegative, is larger and more polarizable, allowing it to participate in halogen bonding—a specific type of non-covalent interaction where the halogen acts as an electrophilic species.

Studies on halogenated imidazo[1,5-a]pyridines have investigated their structural and optical properties, noting that the nature of the halogen substituent can significantly affect the molecule's characteristics. While this study focused on luminescence, it highlights that halogens directly influence the electronic distribution and potential for intermolecular interactions, which are fundamental to molecular recognition by a protein.

In the context of enzyme inhibition, such as with IDO/TDO, these halogen atoms can occupy specific pockets within the active site, contributing to binding affinity and selectivity. For example, a patent on complex MNK inhibitors mentions a spiro compound containing an "8'-chloro-6-fluoro...imidazo[1,5-a]pyridine" moiety, suggesting this specific halogenation pattern is favorable for binding to the target kinase.

The table below outlines the potential contributions of the specific halogens in this compound to its binding properties.

HalogenPositionPotential Impact on Molecular Recognition
Fluorine C6Alters local electronics; can act as a hydrogen bond acceptor.
Chlorine C8Increases lipophilicity; can form halogen bonds with electron-rich residues (e.g., carbonyl oxygens) in a binding site.

Conformational Analysis and Bioactive Conformation Studies

For this compound, the planarity of the core ring system is a key feature. Computational studies on related structures, such as 8-fluoroimidazo[1,2-a]pyridine (B164112), have been used to establish it as a physicochemical mimic of other heterocyclic systems, demonstrating the utility of in silico techniques to predict molecular properties and shape. These analyses help in understanding how the molecule presents itself to its target.

The bioactive conformation—the specific shape the molecule adopts when it binds to its target—is often determined through co-crystallization studies with the target protein or through advanced computational modeling. While specific conformational studies for this compound are not publicly available, analysis of similar structures provides insights. For instance, the study of complex molecules containing this scaffold, such as the benzodiazepine (B76468) derivative 8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a] drugbank.combenzodiazepine, reveals how the imidazo[1,5-a]pyridine portion orients itself within a larger, non-planar structure.

The planarity of the this compound core likely facilitates stacking interactions (pi-pi stacking) with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within a protein's binding pocket. The halogen substituents would then be positioned to make specific interactions with adjacent residues, anchoring the molecule in its bioactive pose.

Molecular Pharmacology and Preclinical Biological Activity of Imidazo 1,5 a Pyridine Derivatives Mechanistic Focus

Identification and Validation of Molecular Targets

The imidazopyridine core has been identified as a versatile scaffold for targeting a range of biomolecules, including enzymes and receptors, which are crucial in various pathological conditions. nih.govnih.gov

Enzyme Inhibition Studies

Imidazo[1,5-a]pyridine (B1214698) and its related structures have been shown to inhibit several key enzymes implicated in disease.

PI3K/Akt Pathway: A series of imidazo[1,5-a]pyridine-benzimidazole hybrids have been synthesized and evaluated for their ability to inhibit the PI3K/Akt pathway, a critical signaling cascade in cancer. nih.gov Two compounds in this series, 5d and 5l , demonstrated significant cytotoxic activity against a panel of human tumor cell lines, with GI50 values ranging from 0.43 to 14.9 μM. nih.gov Further investigation revealed that these compounds decreased the levels of phosphorylated AKT (p-AKT), indicating an inhibitory effect on the PI3K/Akt pathway. nih.gov This is consistent with findings for the related imidazo[1,2-a]pyridine (B132010) scaffold, where derivatives have been shown to bind to the ATP-binding site of PI3K, leading to the inhibition of the PI3K/AKT/mTOR pathway. nih.gov

Indoleamine and Tryptophan Dioxygenases (IDO/TDO): Imidazo[1,5-a]pyridines have been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that play a crucial role in tumor immune evasion. nih.govnih.gov Inhibition of these enzymes is a promising strategy in cancer immunotherapy. nih.gov While specific inhibitory data for 8-chloro-6-fluoroimidazo[1,5-a]pyridine is not available, the imidazoisoindole derivative 25 was identified as a potent dual IDO/TDO inhibitor. nih.gov

Urease: Derivatives of 6-fluoroimidazo[1,2-a]pyridine (B164572) have been synthesized and shown to be potent inhibitors of urease, an enzyme implicated in ulcers and other diseases. nih.gov Several oxazole (B20620) derivatives of 6-fluoroimidazo[1,2-a]pyridine, such as 4i and 4o , exhibited significantly greater inhibitory activity than the standard drug thiourea (B124793). nih.gov The structure-activity relationship (SAR) studies indicated that substitutions with strong electron-withdrawing groups like trifluoromethyl (-CF3) enhanced the inhibitory potential. nih.gov

Aminoacyl-tRNA Synthetases (aaRS): Aminoacyl-tRNA synthetases are essential for protein synthesis and are validated targets for antimicrobial agents. nih.govmdpi.comsemanticscholar.org While direct inhibition by this compound is not documented, the broader class of imidazopyridines has been explored. For instance, 5-fluoroimidazo[4,5-b]pyridine has been identified as a privileged fragment in potent inhibitors of trypanosomal methionyl-tRNA synthetase. nih.gov The fluorine substitution was found to be beneficial for bioavailability while maintaining or improving efficacy. nih.gov

Thromboxane (B8750289) A2 Synthetase: A series of imidazo[1,5-a]pyridines have been identified as potent and specific inhibitors of thromboxane A2 synthetase. acs.org The most potent compound in this series was imidazo[1,5-a]pyridine-5-hexanoic acid. acs.org

Topoisomerase II: While not directly implicating this compound, related nitrogen-containing heterocyclic systems have been studied for their interaction with DNA topoisomerases. For example, novel imidazo[1,2-a]naphthyridine derivatives have been shown to act as DNA intercalating agents, a mechanism often associated with topoisomerase inhibition, though these specific compounds did not poison or inhibit topoisomerase I. nih.gov

Table 1: Enzyme Inhibition by Imidazo[1,5-a]pyridine and Related Derivatives

Compound/Derivative Class Target Enzyme Key Findings Reference
Imidazo[1,5-a]pyridine-benzimidazole hybrids (5d, 5l) PI3K/Akt Pathway Showed significant cytotoxic activity (GI50 0.43-14.9 μM) and decreased p-AKT levels. nih.gov nih.gov
Imidazoisoindole derivative (25) IDO1/TDO Potent dual inhibitor. nih.gov nih.gov
6-Fluoroimidazo[1,2-a]pyridine-oxazole derivatives (4i, 4o) Urease More potent than standard thiourea (IC50 for 4i = 5.68 ± 1.66 μM). nih.gov nih.gov
5-Fluoroimidazo[4,5-b]pyridine derivatives Methionyl-tRNA Synthetase Fluorination improved bioavailability and efficacy. nih.gov nih.gov

Receptor Binding and Modulation

GABAA/BZ Receptors: The imidazopyridine scaffold is a well-known modulator of the GABAA/benzodiazepine (B76468) (BZ) receptor complex. While specific data for this compound is absent, research on related compounds provides insight. For instance, 8-fluoroimidazo[1,2-a]pyridine (B164112) has been established as a physicochemical mimic of imidazo[1,2-a]pyrimidine (B1208166), which is a known modulator of the GABAA receptor. A 3,7-disubstituted-8-fluoroimidazopyridine was shown to act as a bioisosteric replacement for an imidazopyrimidine-based GABAA receptor modulator.

Mechanistic Investigations of Cellular Processes

The anticancer potential of imidazopyridine derivatives has been linked to their ability to interfere with fundamental cellular processes like cell cycle progression and apoptosis.

Induction of Cell Cycle Arrest

Several studies have demonstrated that imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine derivatives can induce cell cycle arrest in cancer cells.

Imidazo[1,5-a]pyridine–PBD conjugates were shown to cause G2/M phase cell cycle arrest in MCF-7 breast cancer cells at a concentration of 2 μM. amrita.edu

Imidazo[1,5-a]pyridine-benzimidazole hybrids also induced G2/M phase arrest in various human tumor cell lines. nih.gov

Similarly, certain novel imidazo[1,2-a]pyridine derivatives have been found to induce G2/M cell cycle arrest in melanoma and cervical cancer cells. nih.govsemanticscholar.org Another study on non-small cell lung cancer cells showed that these derivatives can promote p53-mediated cell cycle arrest. nih.gov

Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism of action for many anticancer agents. Imidazopyridine derivatives have been shown to trigger apoptosis through various pathways.

Imidazo[1,5-a]pyridine-benzimidazole hybrids 5d and 5l were found to induce apoptosis, as confirmed by Hoechst staining, changes in mitochondrial membrane potential, cytochrome c release, and caspase 9 activation. nih.gov

Imidazo[1,5-a]pyridine–chalcone (B49325) conjugates have also been explored for their apoptosis-inducing effects on MDA-MB-231 cells, which were quantified using annexin (B1180172) V-FITC/propidium iodide staining. nih.gov

Studies on imidazo[1,2-a]pyridine derivatives have revealed that they can induce apoptosis in non-small cell lung cancer cells through the generation of reactive oxygen species (ROS) and the subsequent impairment of mitochondrial membrane potential, leading to the activation of caspase-9/3. nih.gov In melanoma and cervical cancer cells, apoptosis was induced via a p53-partially mediated pathway. nih.govresearchgate.net

Table 2: Effects of Imidazopyridine Derivatives on Cellular Processes

Compound/Derivative Class Cell Line(s) Cellular Process Mechanism Reference
Imidazo[1,5-a]pyridine–PBD conjugates MCF-7 (Breast Cancer) Cell Cycle Arrest G2/M phase arrest. amrita.edu amrita.edu
Imidazo[1,5-a]pyridine-benzimidazole hybrids Human Tumor Cell Lines Cell Cycle Arrest & Apoptosis G2/M phase arrest; mitochondrial pathway. nih.gov nih.gov
Imidazo[1,2-a]pyridine derivatives Melanoma & Cervical Cancer Cell Cycle Arrest & Apoptosis G2/M arrest; p53-mediated apoptosis. nih.govnih.gov nih.govnih.gov

DNA Intercalation Mechanisms

Some imidazopyridine derivatives have been shown to interact directly with DNA, which can contribute to their cytotoxic effects.

A series of imidazo[1,5-a]pyridine–PBD (pyrrolobenzodiazepine) conjugates were designed as DNA-directed alkylating agents. amrita.edu In silico binding studies suggested that these conjugates bind to the minor groove of DNA. amrita.edu

Ruthenium(III) complexes based on imidazo[1,5-a]pyridine have been shown to bind to DNA through an intercalative mode, which was supported by absorption titration, viscosity measurements, and molecular docking studies. researchgate.net

Novel pentacyclic imidazo[1,2-a]naphthyridine derivatives have demonstrated direct intercalation into DNA, as observed by electrophoresis on agarose (B213101) gel. nih.gov

Modulation of Intracellular Signaling Cascades

Derivatives of the related imidazo[1,2-a]pyridine scaffold have been shown to modulate key intracellular signaling pathways implicated in cancer and inflammation.

One study on a novel synthetic imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), demonstrated its ability to suppress the NF-κB and STAT3 signaling pathways in breast (MDA-MB-231) and ovarian (SKOV3) cancer cell lines. nih.gov The anti-inflammatory effects were exerted by increasing the expression of Inhibitor of κB (IκBα) and subsequently reducing the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) genes, as well as nitrite (B80452) production. nih.gov Furthermore, this derivative was found to suppress the phosphorylation of STAT3. nih.gov

Another investigation into a selenylated imidazo[1,2-a]pyridine, 3-((2-methoxyphenyl)selanyl)-7-methyl-2-phenylimidazol[1,2-a]pyridine (IP-Se-06), revealed its impact on glioblastoma cells. nih.govproquest.com This compound was found to inhibit the Akt/mTOR/HIF-1α and ERK 1/2 signaling pathways. nih.govproquest.com It also displayed significant inhibition of p38 MAPK, which led to the inhibition of inflammasome complex proteins like NLRP3 and caspase-1. nih.govproquest.com The study indicated that imidazo[1,2-a]pyridine derivatives have the potential to inhibit the Akt pathway, a crucial signaling cascade for tumor cell growth and survival. nih.gov

Additionally, some carbonyl derivatives of 1-aryl-2-aminoimidazoline, which share a core imidazole (B134444) structure, have been identified as negative allosteric modulators of the human μ-opioid receptor (MOP), indicating that this class of compounds can influence G protein-coupled receptor (GPCR) signaling cascades. mdpi.com

Preclinical Evaluation of Specific Biological Activities (Excluding Clinical Outcomes)

Antitumor Activity in Cellular Assays

The imidazopyridine scaffold is a prominent feature in the development of new anticancer agents. nih.govnih.govresearchgate.net

Novel imidazo[1,5-a]pyridine-based chalcones have been synthesized and evaluated for their cytotoxic activity against a panel of human cancer cell lines. nih.gov The most active compounds from this series demonstrated significant growth inhibition. For example, specific derivatives showed potent activity against various cancer cell lines. nih.gov

Compound DerivativeCell LineActivity (IC50)
Imidazo[1,5-a]pyridine-chalcone conjugate (7r)MDA-MB-231 (Breast)1.10 μM
Imidazo[1,5-a]pyridine-chalcone conjugate (7s)RKO (Colon)1.02 μM
Imidazo[1,5-a]pyridine-chalcone conjugate (7s)Mg-63 (Osteosarcoma)0.98 μM
Imidazo[1,5-a]pyridine-chalcone conjugate (7s)PC-3 (Prostate)1.12 μM
Imidazo[1,5-a]pyridine-chalcone conjugate (7s)HepG2 (Liver)1.14 μM

The mechanism of action for these active chalcone derivatives was found to involve the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

Derivatives of the isomeric imidazo[1,2-a]pyridine have also shown significant antitumor effects. A selenylated derivative, IP-Se-06, exhibited high cytotoxicity against A172 glioblastoma cells with an IC50 of 1.8 μM. nih.govproquest.com Its mechanism involves modulating the intracellular redox state and inducing apoptosis. nih.govproquest.com Furthermore, other imidazo[1,2-a]pyridine derivatives have been reported to inhibit DNA synthesis in HepG2 liver cancer cells in a time-dependent manner, leading to apoptosis. tandfonline.com Molecular docking studies suggest these compounds can interact with the active sites of caspase-3 and caspase-9. tandfonline.com

Antimicrobial and Antibacterial Effects

The imidazopyridine core is a well-established pharmacophore in the search for new antimicrobial agents. nih.gov

While specific data on this compound is lacking, studies on related structures highlight their potential. For instance, derivatives of imidazo[1,5-a]quinoxaline (B8520501) bearing a pyridinium (B92312) moiety have been synthesized and tested for their antimicrobial properties. nih.gov The presence of different alkyl substituents on the pyridine (B92270) ring and the imidazo[1,5-a]quinoxaline system was found to be crucial for their activity. nih.gov Certain pyridinium salts of these derivatives showed effective bacteriostatic activity. nih.gov

Research on the broader class of imidazopyridines has identified compounds with activity against various bacterial strains. For example, pyrazolo-imidazo[1,2-a]pyridine molecular conjugates have demonstrated significant bactericidal activity against Methicillin-Resistant Staphylococcus aureus (MRSA), S. aureus, E. coli, S. typhi, K. pneumonia, and Pseudomonas aeruginosa. nih.gov Thiazole-based imidazo[1,2-a]pyridines were found to be more effective against E. coli, S. aureus, Bacillus subtilis, and Klebsiella pneumonia than standard antibiotics like ampicillin (B1664943) and gentamicin. nih.gov

Some imidazo[1,2-a]pyrimidine derivatives have been reported to exhibit potent antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as Mycobacterium species. jst.go.jp

Anti-inflammatory Properties

The imidazopyridine skeleton is a known scaffold for compounds with anti-inflammatory properties. nih.gov

A novel synthetic derivative of imidazo[1,2-a]pyridine, MIA, was shown to possess anti-inflammatory activity in breast and ovarian cancer cell lines. nih.gov This activity is mediated through the suppression of the STAT3 and NF-κB signaling pathways, which are key regulators of inflammation. nih.gov The compound was found to reduce the production of pro-inflammatory mediators such as COX-2 and iNOS. nih.gov

Furthermore, the discovery of 1H-imidazo[4,5-b]pyridine derivatives as potent and selective BET inhibitors for managing neuropathic pain highlights the anti-inflammatory potential of this class of compounds. acs.org These inhibitors were found to alleviate mechanical hypersensitivity by inhibiting the expression of pro-inflammatory cytokines. acs.org

Computational Chemistry and in Silico Modeling of 8 Chloro 6 Fluoroimidazo 1,5 a Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for elucidating the electronic properties and predicting the reactivity of heterocyclic compounds. For the imidazopyridine scaffold, these studies provide critical insights into how substituents and structural changes influence the molecule's behavior.

Studies on various imidazo[1,2-a]pyridine (B132010) derivatives using DFT at the B3LYP/6-31+G(d,p) level have been conducted to analyze their stability and reactivity. scirp.org Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability; a smaller gap often correlates with higher reactivity. scirp.orgresearchgate.net For instance, in a series of imidazo[1,2-a]pyridine N-acylhydrazone derivatives, the HOMO and LUMO analysis helped identify the most and least reactive compounds within the set. scirp.org

Molecular Electrostatic Potential (MEP) maps are another vital output of quantum calculations. They visualize the charge distribution across a molecule, highlighting regions prone to electrophilic and nucleophilic attack. scirp.org For imidazo[1,2-a]pyridine N-acylhydrazones, MEP analysis identified the nitrogen atoms of the 6-π electron system and oxygen atoms as primary nucleophilic sites. scirp.org Similar studies on other imidazo[1,2-a]pyridine derivatives have used DFT to correlate electronic properties with experimentally observed corrosion inhibition efficiencies on mild steel. elsevierpure.com DFT has also been employed to understand the photophysical properties of substituted imidazo[1,5-a]pyridines, explaining how different functional groups modulate their fluorescence and electrochemical behavior. researchgate.netrsc.org

Table 1: Representative Quantum Chemical Calculation Parameters for Imidazopyridine Analogs

Compound Class Method Key Findings Reference
Imidazo[1,2-a]pyridine N-acylhydrazones DFT (B3LYP/6-31+G(d,p)) Identified nucleophilic/electrophilic sites via MEP; correlated HOMO-LUMO gap with reactivity. scirp.org
Substituted Imidazo[1,5-a]pyridines DFT Analyzed HOMO/LUMO energies to interpret photophysical and electrochemical properties. researchgate.net
Chloro-substituted Imidazo[1,2-a]pyridines DFT (B3LYP/6-31G(d,p)) Calculated electronic properties to correlate with corrosion inhibition performance; identified reactive sites with Fukui functions. elsevierpure.com

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a powerful in silico technique used to predict the preferred orientation of a ligand when bound to a protein target. This method is instrumental in drug discovery for screening virtual libraries and understanding potential mechanisms of action. The imidazo[1,2-a]pyridine scaffold has been extensively studied using molecular docking against a wide array of biological targets. nih.gov

For example, novel phenothiazine-containing imidazo[1,2-a]pyridine derivatives were docked against human microtubule affinity regulating kinase 4 (MARK4), a target in cancer therapy. nih.gov The studies revealed binding affinities ranging from -8.1 to -10.4 kcal/mol, indicating strong potential for inhibition. nih.gov Similarly, docking studies of other imidazo[1,2-a]pyridine derivatives against oxidoreductase, a key enzyme in breast cancer, showed high binding energies, with one compound reaching -9.207 kcal/mol. asianpubs.orgresearchgate.net These studies typically identify key amino acid residues involved in the interaction, such as hydrogen bonds and pi-pi stacking, which stabilize the ligand-protein complex. asianpubs.orgresearchgate.net

The versatility of the imidazo[1,2-a]pyridine scaffold is evident from the diverse range of targets it has been modeled against, including:

Anticancer targets: MARK4, oxidoreductase, Nek2. nih.govasianpubs.orgnih.gov

Antitubercular targets: F1F0 ATP synthase, other hub-target proteins identified via network pharmacology. benthamdirect.comtandfonline.com

Other enzymes: Human farnesyl diphosphate (B83284) synthase, phosphodiesterase 3B. acs.org

These docking simulations provide a rational basis for lead optimization, guiding chemists in designing modifications to enhance binding affinity and selectivity. nih.gov

Molecular Dynamics Simulations for Binding Dynamics and Stability

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time in a simulated physiological environment. irbbarcelona.org MD simulations are computationally intensive but provide invaluable information on the conformational changes and interaction stability of a drug candidate.

MD simulations have been applied to imidazo[1,2-a]pyridine derivatives to validate docking results and understand binding stability. elsevierpure.comtandfonline.com In a study on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogs as antimycobacterial agents, a 1.2 ns MD simulation was performed on the top-docked molecule. researchgate.net The analysis of the root-mean-square deviation (RMSD) of the protein and ligand over time helps determine if the complex reaches a stable equilibrium. A stable RMSD suggests a persistent binding mode. researchgate.net

Another study investigating imidazo[1,2-a]pyridine derivatives as anti-tubercular agents used MD simulations to confirm the stable interactions of the compounds within the active sites of core target proteins. tandfonline.com Similarly, MD simulations were used to model the adsorption of imidazopyridine-based corrosion inhibitors on an iron surface, providing insights into the stability of the protective film at various temperatures. elsevierpure.com These simulations are crucial for confirming that the interactions predicted by docking are maintained, thereby increasing confidence in the potential of the designed compounds. nih.gov

In Silico Predictions for Biological Activity and Target Engagement

In silico methods collectively serve to predict the biological activity and potential targets of novel compounds before their synthesis and in vitro testing. For the imidazopyridine family, a combination of techniques like QSAR (Quantitative Structure-Activity Relationship), pharmacophore modeling, and docking has been used to guide drug design. nih.gov

Field-based 3D-QSAR studies on imidazo[1,2-a]pyridine derivatives have successfully generated statistically significant models to predict anti-tubercular activity. benthamdirect.com These models use a set of known active compounds to derive a 3D map of the steric and electronic features required for activity. This map can then be used to screen new or hypothetical molecules. In one such study, the 3D-QSAR model had a high correlation coefficient (R²=0.9688), indicating excellent predictive power. benthamdirect.com

Network pharmacology is another powerful in silico approach that has been used to identify potential biological targets and pathways for imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis. tandfonline.com This method integrates compound information with large-scale biological data to predict how a drug might affect multiple targets and pathways, such as the NF-kappa B and HIF-1 signaling pathways. tandfonline.com These predictions, combined with molecular docking and dynamics, provide a comprehensive profile of a compound's potential therapeutic effects and mechanism of action, accelerating the discovery of new drug candidates. benthamdirect.comtandfonline.com

Metabolic Pathway Investigations and Biotransformation Preclinical/mechanistic

Enzymatic Biotransformation Pathways in In Vitro Systems

Detailed in vitro studies using systems such as human liver microsomes, hepatocytes, or recombinant cytochrome P450 (CYP) enzymes are required to elucidate the specific biotransformation pathways of 8-Chloro-6-fluoroimidazo[1,5-a]pyridine. Such studies would identify the primary sites of metabolic modification on the molecule, which could include oxidation, hydroxylation, or other phase I and phase II metabolic reactions. Without specific published research on this compound, it is not possible to detail the enzymatic pathways.

Influence of Halogenation on Metabolic Stability

The presence and position of halogen atoms are known to significantly impact the metabolic stability of drug candidates. nih.govresearchgate.net In general, the introduction of fluorine atoms at metabolically labile positions can block oxidation by metabolic enzymes, thereby increasing the compound's half-life. nih.gov The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage. nih.gov

Future Research Directions and Translational Potential

Rational Design of Next-Generation Imidazo[1,5-a]pyridine (B1214698) Analogs

The future development of 8-Chloro-6-fluoroimidazo[1,5-a]pyridine as a therapeutic lead hinges on the rational design of next-generation analogs to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this endeavor. Drawing parallels from related heterocyclic systems like pyrazolo[1,5-a]pyrimidines and imidazo[1,2-a]pyridines, which are known protein kinase inhibitors, provides a roadmap for designing new analogs. nih.gov

Key strategies for analog design include:

Modification of the Core Scaffold : Substitutions at various positions of the imidazo[1,5-a]pyridine ring can significantly influence biological activity. For instance, in the development of kinase inhibitors, introducing specific groups can enhance potency and selectivity. wikipedia.orgwikipedia.org For the this compound core, modifications at positions 1, 3, 5, and 7 could be systematically explored.

Bioisosteric Replacement : The chlorine and fluorine atoms can be replaced with other functional groups to modulate lipophilicity, hydrogen bonding capacity, and metabolic stability. For example, replacing the chloro group with a trifluoromethyl or cyano group could alter electronic properties and target interactions.

Fragment-Based Growth : Attaching different chemical fragments to the core structure can explore new binding pockets on a target protein. This approach has been successful in developing potent inhibitors for various enzymes.

The table below outlines potential modifications to the this compound scaffold and their rationale based on established medicinal chemistry principles.

Position of ModificationProposed SubstituentRationale for ModificationPotential Impact
Position 1Small alkyl groups (e.g., methyl), Aryl groupsExplore steric and electronic effects on binding affinity.Modulation of potency and selectivity.
Position 3Amides, Carboxylic acids, HeterocyclesIntroduce hydrogen bond donors/acceptors to improve target engagement and solubility.Enhanced target binding and improved pharmacokinetic profile.
Position 6 (Fluoro)-OCH3, -CN, -CH3Bioisosteric replacement to fine-tune electronic properties and metabolic stability.Altered potency and drug metabolism.
Position 8 (Chloro)-CF3, -SO2MeIntroduce strong electron-withdrawing groups to potentially enhance binding affinity, as seen in some COX-2 inhibitors. researchgate.netnih.govIncreased potency and altered target selectivity.

Elucidation of Novel Molecular Targets and Mechanisms

A critical area of future research is the identification and validation of the molecular targets of this compound and its analogs. The broader imidazopyridine class has been shown to interact with a wide range of biological targets, suggesting a rich polypharmacological landscape.

Potential molecular targets, inferred from related structures, include:

Protein Kinases : Many fused heterocyclic compounds are potent kinase inhibitors. nih.gov Analogs like imidazo[1,2-a]pyridines have been investigated as inhibitors of Bcr-Abl, VEGFR-2, and PI3K/mTOR. wikipedia.orgwikipedia.orgnih.gov Screening this compound against a panel of kinases could uncover novel anticancer or anti-inflammatory activities.

Cyclooxygenase (COX) Enzymes : Certain imidazo[1,2-a]pyridine (B132010) derivatives have demonstrated selective inhibition of COX-2, an enzyme implicated in inflammation and cancer. researchgate.netnih.govnih.gov

Thromboxane (B8750289) A2 Synthetase : This enzyme is a target for antiplatelet therapy, and imidazo[1,5-a]pyridines have been identified as a class of inhibitors. acs.org

G-Protein Coupled Receptors (GPCRs) : Some imidazopyridines have shown activity at GPCRs, opening avenues for indications in neuroscience and metabolic diseases. acs.org

Future research should employ a combination of target identification strategies. In silico approaches like reverse docking and pharmacophore modeling can predict potential targets. These computational hypotheses can then be validated experimentally through techniques such as enzymatic assays, binding assays, and cellular thermal shift assays (CETSA) to confirm direct target engagement within a cellular context. Furthermore, understanding how these compounds modulate signaling pathways, such as the STAT3/NF-κB pathway which is affected by some imidazo[1,2-a]pyridines, will be crucial to elucidating their mechanism of action. nih.gov

Advanced Synthetic Methodologies for Complex Derivatives

The exploration of the chemical space around the this compound core requires robust and versatile synthetic methods. While classical methods exist, modern synthetic organic chemistry offers advanced strategies for creating complex and diverse libraries of derivatives efficiently.

Recent developments in the synthesis of imidazo[1,5-a]pyridines and related heterocycles that can be applied include:

Multicomponent Reactions (MCRs) : These reactions allow the formation of complex products in a single step from three or more starting materials, offering high efficiency and atom economy. nih.govacs.org

Cyclocondensation and Cycloaddition Reactions : These are foundational methods for constructing the fused ring system from readily available precursors. rsc.org

C-H Activation/Functionalization : Direct functionalization of C-H bonds on the heterocyclic core provides a powerful and streamlined approach to introduce new substituents without the need for pre-functionalized starting materials.

Flow Chemistry and Microwave-Assisted Synthesis : These technologies can accelerate reaction times, improve yields, and allow for safer handling of reactive intermediates, facilitating rapid library synthesis. nih.gov

A notable synthesis of a closely related analog, 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one, was achieved starting from 2-aminomethyl-3-chloro-5-trifluoromethyl-pyridine, which underwent cyclization with triphosgene (B27547). researchgate.net This demonstrates a viable route that could be adapted for the synthesis of this compound derivatives.

The table below summarizes advanced synthetic strategies applicable to the generation of complex imidazo[1,5-a]pyridine derivatives.

Synthetic StrategyDescriptionKey AdvantagesReference Example
Iodine-mediated C–H AminationA transition-metal-free method for synthesizing imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines. rsc.orgOperationally simple, scalable, and avoids transition metal catalysts.Synthesis of 1-(2-pyridyl)imidazo[1,5-a]pyridine cysteine protease inhibitors. rsc.org
Cyclocondensation ReactionsReaction of aminopyrazoles with β-dicarbonyl compounds to form pyrazolo[1,5-a]pyrimidines. mdpi.comVersatile and allows for structural diversity in the final product.Synthesis of functionalized pyrazolo[1,5-a]pyrimidines. mdpi.com
Oxidative CyclizationOxidative annulation of readily available substrates to form the fused heterocyclic ring. rsc.orgCan be performed under mild conditions with various oxidizing agents.General synthesis of the imidazo[1,5-a]pyridine core. rsc.org
Triphosgene-mediated CyclizationUse of triphosgene for cyclization of a substituted aminomethyl-pyridine to form the imidazo[1,5-a]pyridin-one ring system. researchgate.netEfficient for creating specific ketone derivatives on the core.Synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one. researchgate.net

Strategic Integration of Computational and Experimental Approaches in Drug Discovery Pipelines

To maximize the efficiency of the drug discovery process for this compound analogs, a strategic integration of computational and experimental methods is essential. This synergistic approach, often termed computer-aided drug design (CADD), can reduce costs and timelines by prioritizing the synthesis of compounds with the highest probability of success.

A potential integrated workflow would involve:

Computational Screening : Starting with a virtual library of designed this compound analogs, molecular docking studies can be performed against the crystal structures of hypothesized targets (e.g., kinases, COX-2). researchgate.netnih.gov This initial screening filters for compounds with favorable binding poses and energies.

ADMET Prediction : In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the virtual compounds. acs.org This helps to eliminate molecules with likely poor pharmacokinetic profiles or toxicity issues early on.

Prioritized Synthesis : Based on the combined results of docking and ADMET predictions, a smaller, more focused set of compounds is selected for chemical synthesis.

Experimental Validation : The synthesized compounds are then tested in relevant in vitro biological assays (e.g., enzyme inhibition, cell proliferation).

Iterative Optimization : The experimental data is used to refine the computational models (e.g., by building a Quantitative Structure-Activity Relationship - QSAR model). mdpi.com This creates a feedback loop where new, improved generations of compounds can be designed and tested, progressively enhancing the desired properties.

This integrated pipeline has been successfully applied to the discovery of inhibitors for various targets, including novel imidazo[1,2-a]pyrimidine (B1208166) derivatives, demonstrating its power to accelerate the hit-to-lead and lead optimization phases. nih.govresearchgate.net

Q & A

Q. What is the molecular structure of 8-Chloro-6-fluoroimidazo[1,5-a]pyridine, and how does it influence reactivity in synthetic pathways?

The compound features a fused heterocyclic core with chlorine and fluorine substituents at positions 8 and 6, respectively. This structure enhances electrophilic substitution reactivity at electron-rich positions (e.g., C-2 or C-3) due to electron-withdrawing effects of halogens. The fluorine atom’s strong electronegativity directs regioselectivity in cross-coupling reactions, while the chlorine atom stabilizes intermediates via resonance .

Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?

Synthesis typically involves cyclocondensation of 2-aminopyridine derivatives with α-haloketones or via palladium-catalyzed cross-coupling. Key intermediates include 6-fluoro-8-chloroimidazo[1,5-a]pyridine precursors, such as brominated analogs (e.g., 8-bromo-6-chloro derivatives), which undergo Suzuki-Miyaura coupling for functionalization .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • NMR : 19F^{19}\text{F} NMR detects fluorine environments (δ ≈ -110 to -120 ppm for CF3_3 groups). 1H^{1}\text{H} NMR identifies aromatic protons (δ 7.0–8.5 ppm).
  • MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 225.03).
  • IR : C-F stretches (1000–1100 cm1^{-1}) and C-Cl stretches (550–850 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective functionalization of this compound?

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at C-2.
  • Catalysts : Pd(PPh3_3)4_4 improves coupling efficiency for aryl groups at C-3.
  • Temperature : 80–100°C balances reaction rate and byproduct suppression. Contradictions in regioselectivity between studies often arise from competing steric and electronic effects, requiring DFT calculations to predict reactivity .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in IC50_{50} values or target selectivity may stem from:

  • Purity issues : Use HPLC (≥98% purity) and orthogonal methods (e.g., LC-MS) to validate compounds .
  • Assay variability : Standardize cell-based assays (e.g., consistent ATP levels in kinase inhibition studies) .
  • Solubility : Pre-treat compounds with DMSO ≤0.1% to avoid false negatives .

Q. How do electronic effects of the 6-fluoro substituent impact the compound’s interactions with biological targets?

Fluorine’s electronegativity enhances binding to hydrophobic pockets in enzymes (e.g., kinases) via C-F⋯H-N interactions. Computational docking (AutoDock Vina) and molecular dynamics simulations reveal that fluorination increases binding affinity by 10–15% compared to non-fluorinated analogs .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic methods for scaling up this compound production?

  • Low yields : Multi-step syntheses often suffer from <40% overall yield due to side reactions. Solution: Use flow chemistry to improve efficiency .
  • Purification : Chromatography is costly for gram-scale production. Alternative: Recrystallization from ethyl acetate/hexane (3:1) .

Q. How can researchers validate the stability of this compound under physiological conditions?

  • pH stability : Conduct accelerated degradation studies (pH 1–9, 37°C) monitored by HPLC.
  • Light sensitivity : Store derivatives in amber vials at -20°C to prevent photodegradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.